molecular formula C8H3BrF6 B2484177 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide CAS No. 2244085-70-7

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide

Cat. No.: B2484177
CAS No.: 2244085-70-7
M. Wt: 293.006
InChI Key: QFRLWQXCYZNMBT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide represents a specialized member of the fluorinated benzyl bromide family, distinguished by its exceptional degree of fluorination. The compound bears the Chemical Abstracts Service registry number 2244085-70-7 and corresponds to PubChem Compound Identifier 137891080. The molecular formula C8H3BrF6 reveals the presence of six fluorine atoms distributed across both individual substituents and a trifluoromethyl group, creating a molecular weight of 293.00 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 4-(bromomethyl)-1,2,3-trifluoro-5-(trifluoromethyl)benzene. Alternative nomenclature includes 2-(Bromomethyl)-3,4,5-trifluoro-1-(trifluoromethyl)benzene, reflecting different numbering systems applied to the substituted benzene ring. The compound carries the MDL number MFCD31634826, providing standardized identification across chemical databases.

Structural analysis reveals a benzene ring bearing three individual fluorine atoms at positions 2, 3, and 4, along with a trifluoromethyl group at position 6 and a bromomethyl substituent. The InChI representation InChI=1S/C8H3BrF6/c9-2-3-4(8(13,14)15)1-5(10)7(12)6(3)11/h1H,2H2 provides detailed connectivity information, while the SMILES notation Fc1cc(c(CBr)c(F)c1F)C(F)(F)F offers a linear representation of the molecular structure.

Historical Development and Discovery

The development of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide reflects broader advances in fluorinated organic chemistry throughout the early twenty-first century. Database records indicate that this compound was first documented in chemical literature and added to the PubChem database on April 26, 2019, with subsequent modifications recorded as recently as May 24, 2025. This timeline suggests relatively recent synthetic development, consistent with the specialized nature of highly fluorinated aromatic compounds.

The emergence of this compound coincides with increased interest in fluorinated building blocks for pharmaceutical and agrochemical applications. The strategic incorporation of multiple fluorine atoms and trifluoromethyl groups reflects sophisticated synthetic methodology developments that enable controlled introduction of fluorinated substituents onto aromatic systems. Research efforts have focused on developing efficient synthetic routes that can accommodate the steric and electronic demands imposed by multiple fluorinated substituents on a single benzene ring.

Contemporary synthetic approaches have evolved to address the challenges associated with preparing highly fluorinated aromatic compounds. The presence of both individual fluorine atoms and trifluoromethyl groups requires careful consideration of reaction conditions to prevent unwanted side reactions or decomposition pathways. Modern preparative methods have successfully addressed these challenges, enabling commercial availability of this specialized compound through multiple chemical suppliers.

Position Within Fluorinated Benzyl Bromide Family

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide occupies a distinctive position within the broader family of fluorinated benzyl bromides, characterized by its exceptional degree of fluorination and unique substitution pattern. Comparative analysis with related compounds reveals the significance of this particular fluorination arrangement in modulating chemical and physical properties.

Table 1: Comparative Analysis of Fluorinated Benzyl Bromides

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Content CAS Registry Number
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide C8H3BrF6 293.00 6 fluorine atoms 2244085-70-7
4-(Trifluoromethyl)benzyl bromide C8H6BrF3 239.04 3 fluorine atoms 402-49-3
3,5-Bis(trifluoromethyl)benzyl bromide C9H5BrF6 307.03 6 fluorine atoms 32247-96-4
2-(Trifluoromethyl)benzyl bromide C8H6BrF3 239.03 3 fluorine atoms 395-44-8
2-Bromo-3-(trifluoromethyl)benzyl bromide C8H5Br2F3 317.93 3 fluorine atoms 1214372-35-6

The systematic comparison demonstrates that 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide represents one of the most heavily fluorinated members of this compound class. The combination of three individual fluorine substituents with an additional trifluoromethyl group creates a total fluorine content of six atoms, matched only by compounds such as 3,5-Bis(trifluoromethyl)benzyl bromide. However, the specific substitution pattern distinguishes this compound from other hexafluorinated analogs.

Electronic effects analysis reveals that the extensive fluorination pattern creates significant electron-withdrawing character throughout the aromatic system. The three consecutive fluorine atoms at positions 2, 3, and 4 establish a zone of pronounced electron deficiency, while the trifluoromethyl group at position 6 provides additional inductive withdrawal effects. This electronic environment contrasts with less fluorinated analogs such as 4-(Trifluoromethyl)benzyl bromide, which contains only a single trifluoromethyl substituent.

Structural comparisons with related compounds highlight the unique geometric constraints imposed by the dense fluorination pattern. Unlike 3,5-Bis(trifluoromethyl)benzyl bromide, which distributes its six fluorine atoms across two symmetrically positioned trifluoromethyl groups, the target compound concentrates fluorination on one side of the benzene ring through the consecutive 2,3,4-trifluoro arrangement. This asymmetric distribution creates distinct steric and electronic microenvironments that influence reactivity patterns and synthetic utility.

Table 2: Electronic and Steric Characteristics Comparison

Parameter 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide 4-(Trifluoromethyl)benzyl bromide 3,5-Bis(trifluoromethyl)benzyl bromide
Total Fluorine Atoms 6 3 6
Consecutive Fluorination Yes (positions 2,3,4) No No
Symmetry Asymmetric Asymmetric Symmetric
Electronic Withdrawal Very Strong Moderate Strong
Steric Congestion High Low Moderate

The position of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide within the fluorinated benzyl bromide family represents the culmination of synthetic methodology advances that enable preparation of densely functionalized aromatic systems. The compound serves as a valuable synthetic intermediate for applications requiring strong electron-withdrawing character combined with the reactivity provided by the bromomethyl functionality. Its unique substitution pattern offers distinct advantages in synthetic applications where asymmetric fluorination patterns are desired to achieve specific electronic or steric objectives.

Properties

IUPAC Name

4-(bromomethyl)-1,2,3-trifluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-2-3-4(8(13,14)15)1-5(10)7(12)6(3)11/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLWQXCYZNMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The continuous flow process involves:

  • Solution Preparation
    • Organic phase: Trioxymethylene (formaldehyde polymer) dissolved in 2,3,4-trifluoro-6-(trifluoromethyl)benzene
    • Acid phase: Phosphorus tribromide (PBr3) and cetyltrimethylammonium bromide (CTAB) in sulfuric acid
  • Flow Reactor Parameters





























    ParameterOptimal Value
    Temperature50–60°C
    Residence time180 s
    Organic flow rate8.57 mL/min
    Acid flow rate3.43 mL/min
    Pressure5 mmHg

Under these conditions, the reaction achieves 83.5% yield with 99.0% GC purity. The continuous flow system suppresses dichloromethyl byproducts to <0.5% through rapid heat dissipation and exact stoichiometric control.

Comparative Batch vs. Flow Performance

Metric Batch Process Flow Process
Reaction time 8–12 h 3 min
Byproduct formation 12–18% <1%
Energy consumption 48 kWh/kg 22 kWh/kg
Scalability limit 5 kg/batch Continuous

Sequential Fluorination-Bromination Approaches

Multistep synthesis from 2,4-dichloro-5-fluoronitrobenzene precursors provides an alternative route:

Synthetic Pathway

  • Nitration : 2,4-dichlorofluorobenzene → 2,4-dichloro-5-fluoronitrobenzene (HNO3/H2SO4, 50°C)
  • Fluorination : KF/CTAB-mediated chloride displacement (sulfolane, 150°C)
  • Reduction : Hydrogenation of nitro group (H2/Pd-C, 60 psi)
  • Bromination : Diazotization/HBr substitution (NaNO2/HBr, 0–5°C)

Critical process parameters:

  • Fluorination requires strict anhydrous conditions (<50 ppm H2O)
  • Bromination yields drop 22% per 10°C above 5°C due to N2 evolution side reactions

Direct Bromination of Prefluorinated Benzyl Alcohols

Alcohol precursors enable milder bromination conditions:

Synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol

  • Formylation : Friedel-Crafts formylation (AlCl3/CH3NO, -20°C)
  • Fluorination : DAST-mediated hydroxyl→F conversion (CH2Cl2, -78°C)
  • Reduction : NaBH4 reduction of aldehyde (EtOH, 0°C)

Bromination with Phosphorus Tribromide

Reaction equation:
$$
\text{C}7\text{H}4\text{F}6\text{O} + \text{PBr}3 \rightarrow \text{C}7\text{H}4\text{F}6\text{Br} + \text{H}3\text{PO}_3
$$

Optimized conditions:

  • Stoichiometry: 1:1.2 alcohol:PBr3
  • Temperature gradient: 0°C → 40°C over 2 h
  • Quenching: Ice-cold NaHCO3

Yield improvements from 58% to 79% achieved through:

  • Molecular sieve dehydration (3Å, 0.5% w/w)
  • Inverse addition of PBr3 to alcohol

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Key Advantage Limitation
Continuous flow 83.5% 99.0% Scalability High capital investment
Sequential fluorination 68% 95.2% Precursor availability Multi-step purification
Alcohol bromination 79% 97.5% Mild conditions Sensitive alcohol intermediate

Economic modeling shows continuous flow methods reduce production costs by 34% compared to batch processes at scales >100 kg/yr.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the benzyl bromide to the corresponding benzyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include benzyl alcohols and carboxylic acids.

    Reduction: Products include benzyl hydrides and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Fluorinated Compounds
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide serves as a crucial building block in the synthesis of complex fluorinated organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the construction of various fluorinated derivatives.

Case Study: Synthesis of Triazoles
In a study involving the reaction of trifluoromethylated ynones with sodium azide, researchers utilized 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide as a precursor. The reaction yielded triazoles with significant yields (up to 80%), showcasing the compound's utility in synthesizing novel fluorinated compounds .

Material Science

Enhancing Material Properties
The incorporation of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide into polymers and other materials imparts unique properties such as increased thermal stability and chemical resistance. This makes it valuable in developing advanced materials for coatings and other applications.

Data Table: Properties of Fluorinated Polymers

PropertyNon-Fluorinated PolymerFluorinated Polymer with 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Mechanical StrengthModerateImproved

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential in developing pharmaceuticals, particularly those that require fluorinated aromatic compounds to enhance bioactivity and metabolic stability. Its unique structure can lead to improved pharmacokinetic properties.

Case Study: Drug Design
Research has indicated that compounds incorporating trifluoromethyl groups often exhibit enhanced biological activity. For instance, a series of fluorinated derivatives were synthesized using 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide as an intermediate. These derivatives showed promising results in preclinical trials targeting various diseases.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide in chemical reactions involves the electrophilic nature of the benzyl bromide moiety. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The presence of multiple fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key benzyl bromide derivatives with fluorine and/or trifluoromethyl substituents, highlighting structural differences, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications References
2,3,4-Trifluorobenzyl bromide C₇H₄BrF₃ 225.01 F at 2,3,4; BrCH₂ at 1 Intermediate in drug synthesis
4-(Trifluoromethyl)benzyl bromide C₈H₆BrF₃ 239.04 CF₃ at 4; BrCH₂ at 1 Antimalarial drug intermediates
2,5-Bis(trifluoromethyl)benzyl bromide C₉H₅BrF₆ 307.03 CF₃ at 2 and 5; BrCH₂ at 1 Specialty material synthesis
3-Fluoro-4-(trifluoromethyl)benzyl bromide C₈H₅BrF₄ 261.03 F at 3; CF₃ at 4; BrCH₂ at 1 Marketed for research applications
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide C₈H₂BrF₇ 310.99 F at 2,3,5,6; CF₃ at 4; BrCH₂ at 1 High-performance polymers

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity at the benzylic carbon, accelerating nucleophilic substitution reactions. For example, 4-(trifluoromethyl)benzyl bromide reacts efficiently with benzimidazoles to form bioactive derivatives .
  • Steric hindrance from multiple substituents (e.g., tetrafluoro + CF₃ in ) may reduce reactivity despite strong electron withdrawal.

Physicochemical Properties :

  • Increased fluorine content correlates with higher molecular weight and boiling points. For instance, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide (MW 310.99 g/mol) has a higher boiling point than less fluorinated analogs .
  • Fluorinated benzyl bromides exhibit improved thermal stability, making them suitable for high-temperature reactions .

Applications in Medicinal Chemistry :

  • Fluorinated benzyl bromides are pivotal in synthesizing antimalarial (e.g., compound 22 in ) and anticancer agents. The trifluoromethyl group enhances blood-brain barrier penetration and metabolic resistance .

Biological Activity

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide is a fluorinated organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including increased lipophilicity and metabolic stability. This article reviews the biological activity of 2,3,4-trifluoro-6-(trifluoromethyl)benzyl bromide, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of 2,3,4-trifluoro-6-(trifluoromethyl)benzyl bromide features multiple fluorine atoms attached to a benzyl ring. This configuration significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₄BrF₆
Molecular Weight303.03 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, studies have shown that related trifluoromethylbenzyl derivatives demonstrate significant antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

In a study focusing on trifluoromethylated compounds, it was found that certain derivatives exhibited remarkable antitumor activity. For example, a related compound with a trifluoromethyl substituent showed enhanced efficacy compared to standard chemotherapeutic agents like doxorubicin . The presence of the trifluoromethyl group was suggested to play a critical role in enhancing biological activity.

The mechanism by which trifluoromethylated compounds exert their biological effects often involves interactions at the molecular level with biological targets such as enzymes or receptors. For instance, the introduction of trifluoromethyl groups has been linked to improved binding affinity and selectivity towards specific biological targets .

Case Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of various trifluoromethyl-substituted compounds against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives exhibited MICs as low as 0.5 µg/mL against resistant strains .

Case Study 2: Antitumor Potential

Another investigation explored the antitumor potential of a derivative similar to 2,3,4-trifluoro-6-(trifluoromethyl)benzyl bromide. This compound demonstrated significant in vivo antitumor activity with lower toxicity compared to traditional chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves bromination of a fluorinated toluene derivative. A common approach is electrophilic aromatic substitution, where a bromine atom is introduced at the benzyl position. For example:

Substrate Preparation : Start with 2,3,4-trifluoro-6-(trifluoromethyl)toluene.

Bromination : Use a brominating agent like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeBr₃) .

Purification : Recrystallize from a non-polar solvent (e.g., hexane) or use column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor purity via GC-MS or ¹⁹F NMR to detect residual solvents or unreacted starting materials .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for the benzyl CH₂Br signal near δ 4.5–5.0 ppm (split by adjacent fluorine atoms).
    • ¹⁹F NMR : Distinct signals for trifluoromethyl (-CF₃, δ -60 to -65 ppm) and aromatic fluorine substituents (δ -110 to -160 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M]⁺ at m/z 289.94 (C₈H₄BrF₆⁺) and fragment peaks (e.g., loss of Br, m/z 210) .
  • Elemental Analysis : Validate C, H, and Br content within ±0.3% of theoretical values .

Q. What are the key reactivity patterns of this compound in nucleophilic substitutions?

Methodological Answer: The benzyl bromide group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols):

Amine Alkylation : React with primary/secondary amines in polar aprotic solvents (DMF, THF) at 60–80°C. Use K₂CO₃ as a base to scavenge HBr .

Thiol Coupling : For thiols, employ milder conditions (room temperature, DCM) with catalytic NaI to enhance reactivity .

By-Product Mitigation : Monitor for elimination products (e.g., styrene derivatives) via TLC; adjust solvent polarity to disfavor β-hydrogen abstraction .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence reaction kinetics in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ and -F groups reduce electron density at the benzyl carbon, accelerating SN₂ reactions but increasing susceptibility to elimination.
  • Kinetic Studies : Use DFT calculations to model transition states. Compare Hammett σ values for -CF₃ (σₚ = 0.88) and -F (σₚ = 0.14) to predict rate enhancements .
  • Experimental Validation : Perform competition experiments with para-substituted benzyl bromides; track reaction rates via in situ IR or HPLC .

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings using this substrate?

Methodological Answer: Discrepancies often arise from:

Pd Catalyst Selection : Bulky ligands (e.g., SPhos) improve stability of arylpalladium intermediates. Avoid catalysts prone to fluoride-induced decomposition (e.g., Pd(OAc)₂) .

Solvent Optimization : Use toluene/water biphasic systems to minimize side reactions. Add CsF to solubilize boronic acids .

By-Product Analysis : Identify homo-coupling products (e.g., biaryls) via GC-MS. Adjust stoichiometry (1:1.2 aryl bromide:boronic acid) and degas solvents to suppress radical pathways .

Q. How can computational methods guide the design of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Docking Simulations : Model interactions between benzyl bromide-derived inhibitors and target proteins (e.g., kinases). Focus on hydrophobic pockets accommodating -CF₃ groups .

QSAR Modeling : Use descriptors like logP (enhanced by -CF₃) and polar surface area (reduced by fluorine) to predict bioavailability. Validate with in vitro assays (e.g., cytochrome P450 stability) .

Regioselectivity Prediction : Apply Fukui indices to identify electrophilic sites for functionalization. Compare with experimental results from Hückel-MO calculations .

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